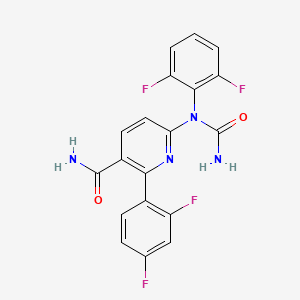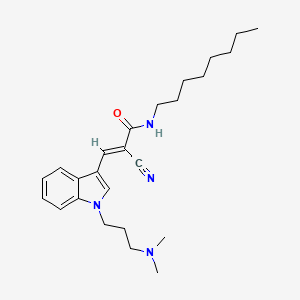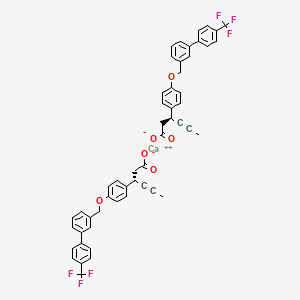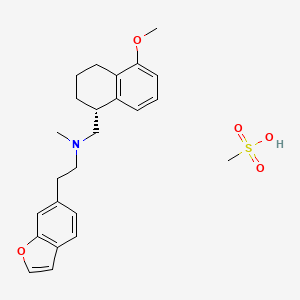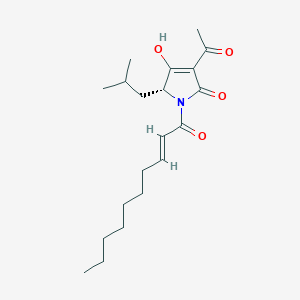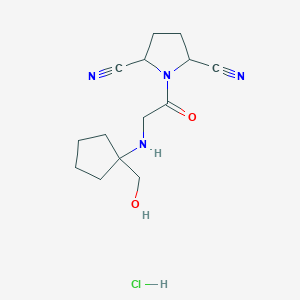
WHI-P180 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Janex 3 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It is employed in research on cell signaling, particularly in studies involving RET, KDR, and EGFR kinases.
Medicine: Janex 3 hydrochloride is investigated for its potential therapeutic applications in diseases such as cancer and autoimmune disorders.
Industry: It is used in the development of new drugs and therapeutic agents.
作用機序
Janex 3 hydrochloride exerts its effects by inhibiting the activity of multiple kinases, including RET, KDR, and EGFR. These kinases are involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting these kinases, Janex 3 hydrochloride can modulate signal transduction pathways, leading to altered cellular responses .
Safety and Hazards
生化学分析
Biochemical Properties
WHI-P180 hydrochloride inhibits RET, KDR, and EGFR with IC50s of 5 nM, 66 nM, and 4 μM, respectively . This suggests that WHI-P180 hydrochloride interacts with these enzymes and proteins, potentially altering their function and the biochemical reactions they are involved in.
Cellular Effects
WHI-P180 hydrochloride is also an active inhibitor of IgE-mediated mast cell responses . This indicates that WHI-P180 hydrochloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of WHI-P180 hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The elimination half-life of WHI-P180 hydrochloride in CD-1 mice (BALB/c mice) following i.v., i.p., or p.o. administration is less than 10 minutes . This suggests that WHI-P180 hydrochloride is rapidly cleared from the system, potentially limiting its long-term effects on cellular function.
Dosage Effects in Animal Models
When administered in two consecutive nontoxic i.p. bolus doses of 25 mg/kg, WHI-P180 hydrochloride inhibits IgE/antigen-induced vascular hyperpermeability in a well-characterized murine model of passive cutaneous anaphylaxis . This suggests that the effects of WHI-P180 hydrochloride can vary with different dosages in animal models.
Metabolic Pathways
Given its role as a multi-kinase inhibitor, it is likely that it interacts with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Janex 3 hydrochloride involves the reaction of 4-(3-hydroxyphenyl)amino-6,7-dimethoxyquinazoline with hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of Janex 3 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions
Janex 3 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
類似化合物との比較
Similar Compounds
Janus kinase 3 inhibitors: These inhibitors target the Janus kinase family and are used in the treatment of autoimmune diseases.
EGFR inhibitors: Compounds like gefitinib and erlotinib target the epidermal growth factor receptor and are used in cancer therapy.
Uniqueness
Janex 3 hydrochloride is unique due to its multi-kinase inhibition profile, targeting RET, KDR, and EGFR with high specificity. This broad-spectrum inhibition makes it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3.ClH/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10;/h3-9,20H,1-2H3,(H,17,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLLZROGIFJFJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



